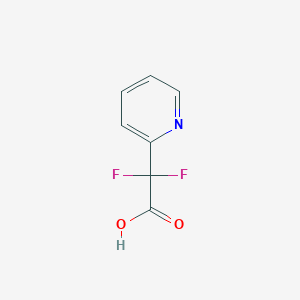

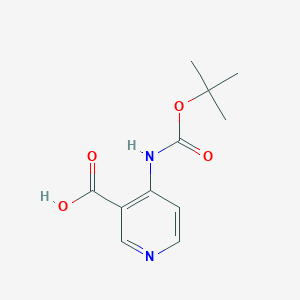

![molecular formula C15H15NO2S B1322734 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide CAS No. 63547-44-4](/img/structure/B1322734.png)

2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

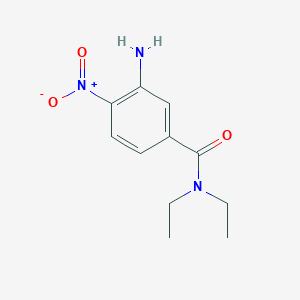

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, also known as DMSH or DMSHA, is an organic compound with a wide range of applications in scientific research. It is a small molecule that is composed of the elements carbon, hydrogen, nitrogen, and sulfur. DMSH is an important reagent in organic synthesis, and it has been used in various biochemical and physiological experiments.

科学的研究の応用

Chemical Analysis and Degradation

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide, a derivative of modafinil, has been studied in the context of chemical analysis and degradation. Research demonstrates its thermal degradation in gas chromatography-mass spectrometry (GC-MS) analysis, which is vital for forensic and clinical analysis. Key degradation products, such as diphenylmethanol and 1,1,2,2-tetraphenylethane, were identified, highlighting the challenges in routine analytical methods (Dowling et al., 2017).

Synthesis and Characterization

The synthesis process of this compound has been a subject of interest. One study focused on the enantioselective synthesis of modafinil using a chiral complex of titanium and diethyltartarate, highlighting the importance of stereochemistry in medicinal chemistry (Taghizadeh et al., 2016).

Pharmacological Studies

The compound has been explored for its pharmacological potential. For example, its analogues have been synthesized and characterized for potential therapeutic applications, such as in treatments for sleeping disorders and narcolepsy (Okunola-Bakare et al., 2014). Additionally, studies have investigated its action on various neurotransmitter transporters, offering insights into potential neuropsychiatric applications (Madras et al., 2006).

Application in Analytical Methods

The identification of this compound in biological samples like hair has been essential in forensic science. It's a key compound in the study of drug metabolism and misuse, particularly in the context of substances like adrafinil and modafinil (Ameline et al., 2020).

Green Chemistry and Sustainable Synthesis

Research has been conducted on the green synthesis of this compound, focusing on more sustainable and environmentally friendly methods. This includes atom and step economic synthesis, highlighting the growing importance of green chemistry in pharmaceutical manufacturing (Maurya et al., 2017).

作用機序

“2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide” is a prodrug, which is metabolized to the active compound, modafinil, in vivo via liver metabolism . The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA .

Safety and Hazards

特性

IUPAC Name |

2-benzhydrylsulfanyl-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYHNABIVREYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628168 |

Source

|

| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-44-4 |

Source

|

| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

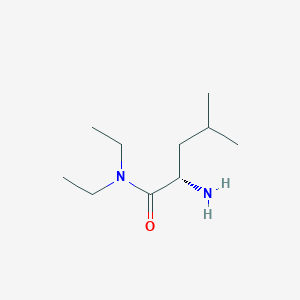

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)